Atopaxar hydrobromide
Overview
Description
Atopaxar hydrobromide is a novel chemical compound known for its potent inhibitory effects on the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway plays a crucial role in regulating immunity, cell division, cell death, and tumor formation. This compound has been identified as a specific inhibitor of JAK1 and JAK2, making it a promising candidate for cancer treatment and other immune-related disorders .
Mechanism of Action
Atopaxar hydrobromide is a potent and selective antagonist of the protease-activated receptor-1 (PAR-1) and has been investigated for the treatment of coronary artery disease and acute coronary syndrome .
Target of Action
This compound primarily targets the protease-activated receptor-1 (PAR-1) , a thrombin receptor . It also inhibits Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) .
Mode of Action
This compound acts as a reversible antagonist of PAR-1, interfering with thrombin-mediated platelet signaling . It also blocks the JAK-STAT3 signaling pathway by inhibiting the phosphorylation of JAK1, JAK2, and STAT3 .
Biochemical Pathways
This compound affects the JAK-STAT signaling pathway , which plays a vital role in immunity, cell division, cell death, and tumor formation . Disruption of this pathway can lead to various diseases, especially cancer and immune disorders .
Pharmacokinetics
It is known to be orally active .
Result of Action
This compound inhibits platelet aggregation induced by thrombin or TRAP . It also induces G1 phase cell cycle arrest, stopping cancer cell growth and inducing apoptosis . Furthermore, it has been shown to inhibit tumor cell growth in vivo .
Action Environment
It is known that the compound is orally active, suggesting that it is stable in the gastrointestinal environment .
Biochemical Analysis
Biochemical Properties
Atopaxar hydrobromide interacts with several enzymes and proteins. It blocks constitutively activated and cytokine-induced STAT3 phosphorylation and also inhibits JAK1 and JAK2 phosphorylation . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it induces G1 phase cell cycle arrest, which stops cancer cell growth and induces apoptosis . It also inhibits tumor cell growth in vivo .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the JAK-STAT3 signaling pathway, blocking constitutively activated and cytokine-induced STAT3 phosphorylation . It also inhibits JAK1 and JAK2 phosphorylation .
Metabolic Pathways
This compound is involved in the JAK-STAT3 signaling pathway
Preparation Methods
The synthesis of atopaxar hydrobromide involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods focus on optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Atopaxar hydrobromide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Atopaxar hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a chemical inhibitor in various studies to understand the JAK-STAT signaling pathway.
Biology: Employed in cell cycle studies to investigate its effects on cell division and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs targeting immune-related disorders and cancer
Comparison with Similar Compounds
Atopaxar hydrobromide is unique compared to other JAK-STAT inhibitors due to its specificity and potency. Similar compounds include:
Ruxolitinib: Another JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and psoriatic arthritis.
Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis.
This compound stands out due to its selective inhibition of constitutively activated STAT3, making it particularly effective in targeting cancer cells with aberrant STAT3 signaling .
Properties
IUPAC Name |
1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMBLVOFOAGGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BrFN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915664 | |
Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474550-69-1, 943239-67-6 | |
Record name | Atopaxar hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATOPAXAR HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.